5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione
Description
Properties
IUPAC Name |
5,5-dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2S/c1-8(2)3-5(13)7(6(14)4-8)15-9(10,11)12/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQORTWZHTGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with two carbonyl groups at the 1 and 3 positions. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group is introduced via nucleophilic substitution reactions. Common reagents include trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF₃SCl) or trifluoromethylsulfenyl bromide (CF₃SBr).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Product Isolation and Purification: Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Alkanes: From reduction reactions.
Various Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives of cyclohexanedione have been evaluated for their antitumor properties against various cancer cell lines. In particular, studies have demonstrated that compounds containing trifluoromethyl groups can enhance biological activity due to their electron-withdrawing nature, which can improve the pharmacokinetic properties of drugs .
Case Study: Antitumor Activity Evaluation
A study conducted by the National Cancer Institute (NCI) assessed the efficacy of related compounds in inhibiting cell growth across multiple cancer cell lines. The results indicated that certain derivatives exhibited mean growth inhibition values, suggesting potential for further development as anticancer agents .
2. Antimicrobial Properties
Compounds with similar functional groups have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group has been linked to increased activity against bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione may possess similar antimicrobial capabilities .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with specific properties. For example, derivatives can be utilized in creating polymers or coatings that require enhanced chemical resistance or specific thermal properties due to the presence of fluorinated groups.
2. Development of Sensors
The compound's reactivity can be harnessed in the development of sensors for detecting environmental pollutants or biological markers. The trifluoromethyl group can enhance the sensitivity and selectivity of these sensors, making them valuable tools in environmental monitoring and medical diagnostics.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 15.72 | Effective against human tumor cells |
| Compound B | Antimicrobial | 6.25 | Effective against Mycobacterium smegmatis |
| Compound C | Sensor Development | N/A | High sensitivity due to trifluoromethyl group |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The β-diketone moiety can chelate metal ions, potentially inhibiting metalloenzymes and disrupting metal-dependent biological processes.
Comparison with Similar Compounds
Key Observations :
Herbicidal Activity
Cyclohexanedione derivatives are known as acetyl-CoA carboxylase (ACCase) inhibitors, a target for bleaching herbicides. Substituents critically affect potency:
Enzyme Inhibition
- COX-2 Inhibition : Hydrazone derivatives (e.g., compound 2 in ) show moderate binding to COX-2 (docking score: -8.2 kcal/mol), likely due to π-π interactions with the aromatic hydrazone moiety .
- 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : Derivatives with nitro and trifluoromethyl groups (e.g., 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) exhibit potent HPPD inhibition, a mechanism relevant to herbicide development .
Biological Activity
5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is a β-diketone compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀F₃OS
- CAS Number : 228779
- Chemical Structure : The compound features a cyclohexanedione core with a trifluoromethylthio group, contributing to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings indicate that the compound exhibits:
- Antioxidant Properties : It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains.
- Potential Anticancer Effects : Some research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The presence of the diketone moiety allows for effective electron donation to free radicals.
- Inhibition of Enzymatic Activity : The trifluoromethylthio group may interfere with specific enzyme functions critical for microbial growth or cancer cell proliferation.
- Modulation of Cellular Signaling Pathways : Evidence suggests that it may affect pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to standard antioxidants. This suggests potential applications in preventing oxidative damage in biological systems.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings support its potential as a therapeutic agent against infections.
Case Study 3: Anticancer Potential
Research involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may trigger programmed cell death pathways in malignant cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, reactions involving trifluoromethylsulfanyl groups may require anhydrous THF and triethylamine as a base to stabilize intermediates . Key steps include monitoring via thin-layer chromatography (TLC) and purification by column chromatography using silica gel. Yield optimization often depends on reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of cyclohexanedione derivatives to trifluoromethylsulfanyl reagents) .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the cyclohexanedione core (e.g., carbonyl carbons at ~200 ppm) and trifluoromethylsulfanyl groups (¹⁹F NMR signals at -40 to -45 ppm) .
- IR Spectroscopy : Confirm carbonyl stretching vibrations (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated [M+H⁺] = 284.08 g/mol) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
